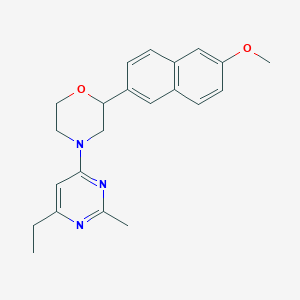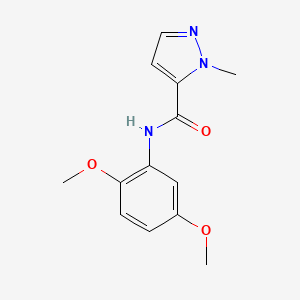
N-(4-methylphenyl)-4-propyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-4-propyl-1-piperazinecarboxamide, commonly known as MPHP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1960s and has since gained popularity in the scientific community due to its potential applications in research. MPHP is a white crystalline powder that is soluble in organic solvents and is commonly used as a reference compound in forensic analysis.
Mecanismo De Acción
MPHP acts on the central nervous system by inhibiting the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can result in euphoria, increased energy, and increased alertness. However, prolonged use of MPHP can lead to tolerance, dependence, and addiction.
Biochemical and Physiological Effects
MPHP has been shown to have various biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications. It can also cause seizures, psychosis, and renal failure. Additionally, MPHP has been shown to have teratogenic effects on developing fetuses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPHP has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other research compounds. It is also stable and has a long shelf life. However, its potential for abuse and addiction can limit its use in certain research studies.
Direcciones Futuras
There are several future directions for research on MPHP. One potential direction is the development of MPHP analogs with improved pharmacological properties and reduced potential for abuse. Another direction is the investigation of the potential therapeutic effects of MPHP in treating dopamine-related disorders such as Parkinson's disease and ADHD. Further research is also needed to understand the long-term effects of MPHP on the body and its potential for addiction and dependence.
Conclusion
In conclusion, MPHP is a synthetic compound with potential applications in scientific research. Its ability to inhibit the reuptake of dopamine makes it a potential candidate for the treatment of dopamine-related disorders. However, its potential for abuse and addiction highlights the need for further research to understand its long-term effects on the body and its potential therapeutic benefits.
Métodos De Síntesis
MPHP can be synthesized through a two-step process. The first step involves the reaction of 4-methylpropiophenone with ammonia to form 4-methylphenyl-2-propanone. The second step involves the reaction of 4-methylphenyl-2-propanone with piperazine to form MPHP. The purity and yield of MPHP can be improved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
MPHP has been used in various scientific research studies, including pharmacology, toxicology, and forensic analysis. It has been shown to have a high affinity for the dopamine transporter and can act as a dopamine reuptake inhibitor. This property makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
N-(4-methylphenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-8-17-9-11-18(12-10-17)15(19)16-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOILKIKHUYONQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5315263.png)

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(1,2-oxazinan-2-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5315272.png)
![4-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B5315282.png)
![N-(3,5-dimethylphenyl)-2-oxo-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5315286.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5315287.png)
![4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5315296.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyridin-3-ylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5315313.png)


![3-ethyl-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5315332.png)

